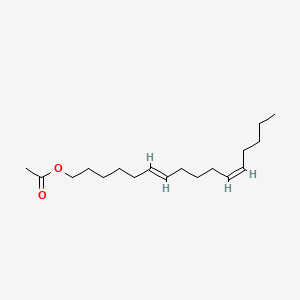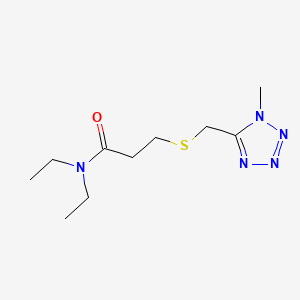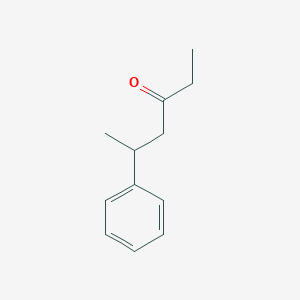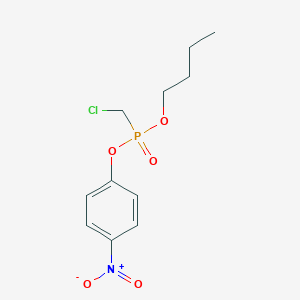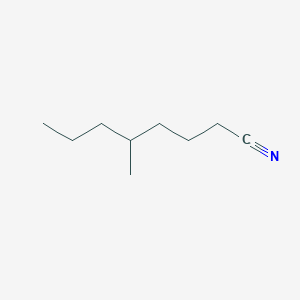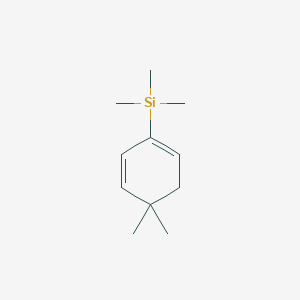
(4,4-Dimethylcyclohexa-1,5-dien-1-yl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,4-Dimethylcyclohexa-1,5-dien-1-yl)(trimethyl)silane is a chemical compound that features a cyclohexadiene ring substituted with dimethyl and trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dimethylcyclohexa-1,5-dien-1-yl)(trimethyl)silane typically involves the reaction of cyclohexadiene derivatives with trimethylsilyl reagents. One common method includes the use of a Grignard reagent, where the cyclohexadiene derivative is reacted with trimethylsilyl chloride in the presence of a magnesium catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4,4-Dimethylcyclohexa-1,5-dien-1-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substitution patterns.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.
Scientific Research Applications
(4,4-Dimethylcyclohexa-1,5-dien-1-yl)(trimethyl)silane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the study of biological systems where silicon-containing compounds are of interest.
Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which (4,4-Dimethylcyclohexa-1,5-dien-1-yl)(trimethyl)silane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. Additionally, the compound can participate in various chemical reactions that modify its structure and activity.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexene, 4-[(1E)-1,5-dimethyl-1,4-hexadien-1-yl]-1-methyl-
- (4,4-Dimethylcyclohexa-1,5-dien-1-yl)boronic acid
- (4,4-Dimethylcyclohexa-1,5-dien-1-yl)boronic acid, pinacol ester
Uniqueness
(4,4-Dimethylcyclohexa-1,5-dien-1-yl)(trimethyl)silane is unique due to the presence of both dimethyl and trimethylsilyl groups on the cyclohexadiene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
81044-36-2 |
|---|---|
Molecular Formula |
C11H20Si |
Molecular Weight |
180.36 g/mol |
IUPAC Name |
(4,4-dimethylcyclohexa-1,5-dien-1-yl)-trimethylsilane |
InChI |
InChI=1S/C11H20Si/c1-11(2)8-6-10(7-9-11)12(3,4)5/h6-8H,9H2,1-5H3 |
InChI Key |
KQRJYVUKOFWGRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=C(C=C1)[Si](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


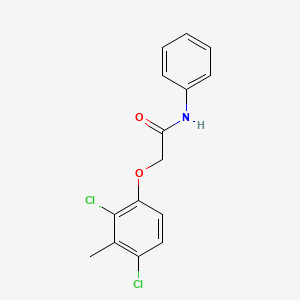
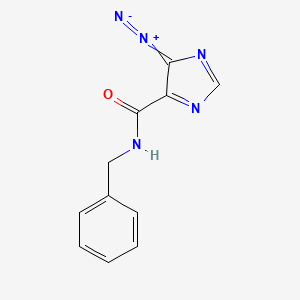
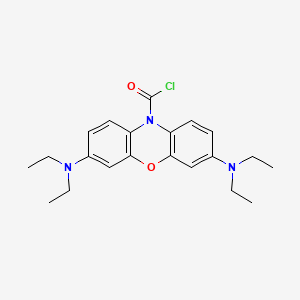
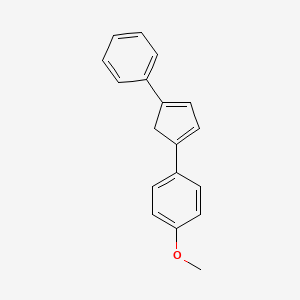
![N-[2-(Dibutylamino)ethyl]propanamide](/img/structure/B14425142.png)
![3-(Methylsulfanyl)-2-[(methylsulfanyl)methyl]-1-phenylprop-2-en-1-one](/img/structure/B14425146.png)
![2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid](/img/structure/B14425150.png)

